molecular formula C10H19IO2 B1503203 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane CAS No. 402480-06-2

2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B1503203
CAS No.: 402480-06-2
M. Wt: 298.16 g/mol
InChI Key: BPFUSAQYSJHDHS-UHFFFAOYSA-N
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Description

2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane is a cyclic acetal derivative featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a 4-iodobutyl chain at the 2-position. This compound belongs to a broader class of 5,5-dimethyl-1,3-dioxane derivatives, which are widely utilized as intermediates in organic synthesis, pharmaceuticals, and materials science. Its iodine substituent enhances reactivity in nucleophilic substitutions, making it valuable for constructing complex molecules .

Properties

IUPAC Name

2-(4-iodobutyl)-5,5-dimethyl-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19IO2/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFUSAQYSJHDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694748
Record name 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402480-06-2
Record name 2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The 5,5-dimethyl-1,3-dioxane scaffold is highly modular, with variations in substituents at the 2-position significantly altering chemical and physical properties. Key analogs include:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Applications
2-(4-Iodobutyl)-5,5-dimethyl-1,3-dioxane 4-Iodobutyl C₁₀H₁₉IO₂ 298.17 Nucleophilic alkylation reactions
2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane 3-Bromopropyl C₉H₁₇BrO₂ 253.14 Halogen exchange reactions
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane 2,4-Dichlorophenyl C₁₂H₁₄Cl₂O₂ 261.14 Antimicrobial agent precursors
5,5-Dimethyl-1,3-dioxane-2-butanal Butanal-functionalized chain C₁₀H₁₈O₃ 186.25 Pharmaceutical intermediates
2-Isopropyl-5,5-dimethyl-1,3-dioxane Isopropyl C₉H₁₈O₂ 158.23 Polymer synthesis

Key Observations :

  • Halogenated Derivatives : Iodo and bromo analogs (e.g., 2-(4-iodobutyl) and 2-(3-bromopropyl)) exhibit enhanced electrophilicity, favoring SN2 reactions. The iodine atom’s larger size and lower electronegativity compared to bromine may reduce reaction activation energy .
  • Aromatic Substitutions : Phenyl or dichlorophenyl groups (e.g., 2-(2,4-dichlorophenyl)) introduce steric bulk and π-π interactions, impacting solubility and biological activity .
  • Aliphatic Aldehydes : The butanal substituent in 5,5-dimethyl-1,3-dioxane-2-butanal enables carbonyl-based reactions, such as condensations, for drug synthesis .

Comparative Reaction Yields :

  • Halogenated derivatives typically achieve moderate yields (51–60%) due to competing elimination pathways .
  • Aromatic-substituted dioxanes show lower yields (<50%) under harsh conditions (e.g., 130°C, 14 hours) .

Physicochemical Properties

  • Thermal Stability : Quantum chemical studies indicate that 5,5-dimethyl-1,3-dioxane derivatives require activation energies of ~19–21 kcal/mol for isomerization, suggesting stability below 200°C .
  • Solubility : Aliphatic derivatives (e.g., 2-iodobutyl) are more soluble in polar aprotic solvents (DMF, acetone) than aromatic analogs .
  • Reactivity : Iodine’s polarizable nature enhances nucleophilic substitution rates compared to bromine or chlorine analogs .

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